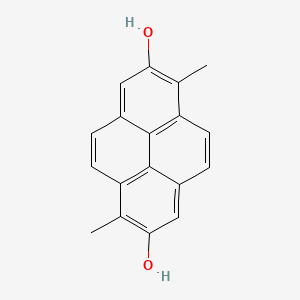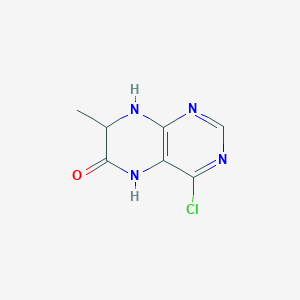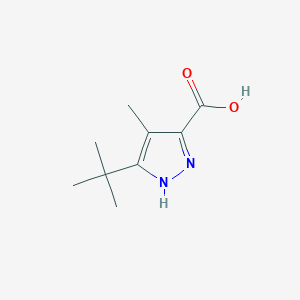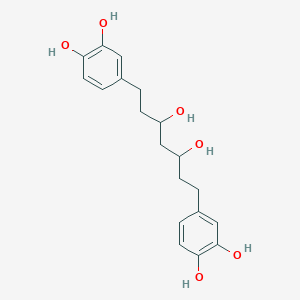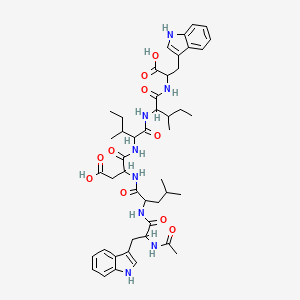![molecular formula C7H16ClNO B12307267 3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)
3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a common structure in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride typically involves the reaction of pyrrolidine with propanal, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and recrystallization to ensure the desired quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung weiter modifizieren, was möglicherweise zu verschiedenen Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Bedingungen für Substitutionsreaktionen können die Verwendung von Halogenierungsmitteln oder Nukleophilen beinhalten.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion verschiedene Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die Enzymwechselwirkungen und Stoffwechselwege betreffen.
Industrie: Die Verbindung kann bei der Herstellung von Arzneimitteln und anderen Feinchemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren und so zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Ähnliche Verbindungen:
- 2-[(2R)-Pyrrolidin-2-yl]propan-2-ol Hydrochlorid
- 3-Piperidin-4-yl-propan-1-ol
- 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol Hydrochlorid aufgrund seiner spezifischen Strukturmerkmale und des Vorhandenseins des Pyrrolidinrings einzigartig.
Wirkmechanismus
The mechanism of action of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 2-[(2R)-pyrrolidin-2-yl]propan-2-ol hydrochloride
- 3-Piperidin-4-yl-propan-1-ol
- 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol
Comparison: Compared to similar compounds, 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol hydrochloride is unique due to its specific structural features and the presence of the pyrrolidine ring.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
3-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-2-4-7-3-1-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
AWALIQVUTFEWNF-OGFXRTJISA-N |
Isomerische SMILES |
C1C[C@@H](NC1)CCCO.Cl |
Kanonische SMILES |
C1CC(NC1)CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


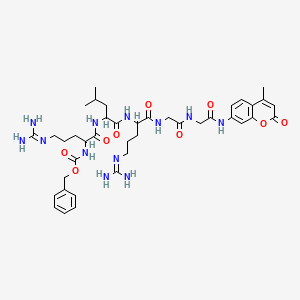
![N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide](/img/structure/B12307192.png)
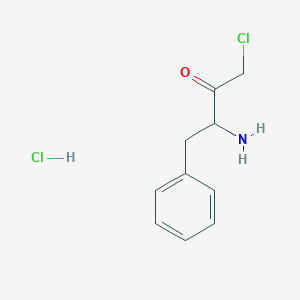
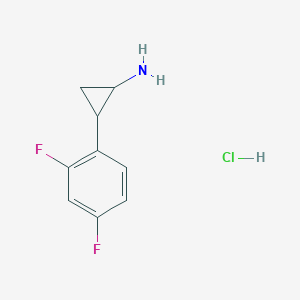
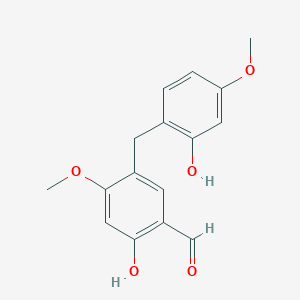



![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
